![molecular formula C10H14O3S B13456525 4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
4-[(Propane-2-sulfonyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Propane-2-sulfonyl)methyl]phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a propane-2-sulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propane-2-sulfonyl)methyl]phenol typically involves the sulfonylation of a phenolic compound. One common method is the reaction of 4-methylphenol (p-cresol) with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Propane-2-sulfonyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
4-[(Propane-2-sulfonyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Propane-2-sulfonyl)methyl]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfonyl group may also interact with cellular components, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzenesulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
4-[(Propane-2-sulfonyl)methyl]phenol is unique due to the presence of both a phenolic hydroxyl group and a propane-2-sulfonyl group
Propiedades
Fórmula molecular |
C10H14O3S |
|---|---|
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
4-(propan-2-ylsulfonylmethyl)phenol |
InChI |
InChI=1S/C10H14O3S/c1-8(2)14(12,13)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3 |
Clave InChI |
NVFGCUICNJDWSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


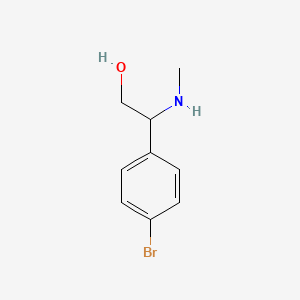
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
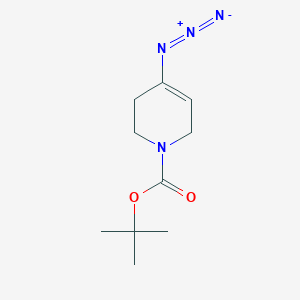
amine hydrochloride](/img/structure/B13456461.png)
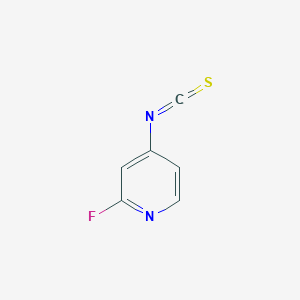
![N-[2-(4-tert-butylphenyl)ethyl]-2-{1-methyl-2-azabicyclo[2.1.1]hexan-2-yl}acetamide](/img/structure/B13456482.png)
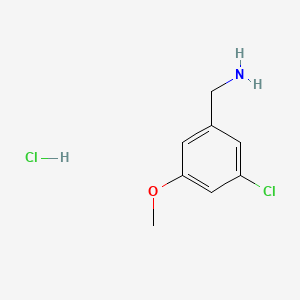
![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
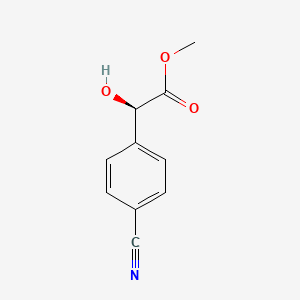
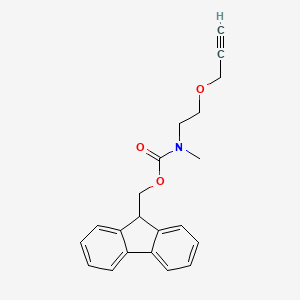
![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
